(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid
Description
Properties
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-6-16-10(15)12-8(9(13)14)7-17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUOETOENCPAPQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Ester Formation of L-Serine
Objective : Temporarily mask the carboxylic acid to prevent side reactions during subsequent protections.
Procedure :
-
L-Serine (10 g, 95 mmol) is suspended in anhydrous methanol (100 mL).
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Thionyl chloride (7.5 mL, 103 mmol) is added dropwise at 0°C under nitrogen.
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The mixture is refluxed for 4 h, cooled, and concentrated.
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The residue is triturated with diethyl ether to yield L-serine methyl ester hydrochloride as a white solid (12.1 g, 92%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92% |
| Purity (HPLC) | >98% |
| Characterization | NMR, ESI-MS |
Alloc Protection of the α-Amino Group
Objective : Introduce the allyloxycarbonyl group using allyl chloroformate.
Procedure :
-
L-Serine methyl ester hydrochloride (10 g, 54 mmol) is dissolved in dichloromethane (DCM, 100 mL).
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N,N-Diisopropylethylamine (DIEA, 19 mL, 108 mmol) is added, followed by allyl chloroformate (6.5 mL, 59 mmol) at 0°C.
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The reaction is stirred for 4 h at room temperature, washed with 1M HCl (2×50 mL) and brine, dried (NaSO), and concentrated.
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Purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields (S)-2-(((allyloxy)carbonyl)amino)-3-hydroxypropanoic acid methyl ester (11.2 g, 85%).
Optimization Notes :
-
Base Selection : DIEA outperforms NaHCO in non-aqueous media, minimizing ester hydrolysis.
-
Temperature Control : Slow addition at 0°C prevents exothermic side reactions.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| [α] | +12.5° (c=1, CHCl) |
| Characterization | IR (C=O stretch: 1740 cm) |
tert-Butyl Protection of the β-Hydroxyl Group
Objective : Convert the β-hydroxyl to a tert-butyl ether via Williamson alkylation.
Procedure :
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(S)-2-(((Allyloxy)carbonyl)amino)-3-hydroxypropanoic acid methyl ester (8 g, 32 mmol) is dissolved in tetrahydrofuran (THF, 80 mL).
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Sodium hydride (60% dispersion, 1.9 g, 48 mmol) is added at 0°C under nitrogen.
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tert-Butyl bromide (4.5 mL, 38 mmol) is introduced dropwise, and the mixture is stirred for 12 h at room temperature.
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The reaction is quenched with ice-water, extracted with ethyl acetate (3×50 mL), dried (NaSO), and concentrated.
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Silica gel chromatography (hexane/ethyl acetate 4:1) affords (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid methyl ester (7.1 g, 78%).
Critical Considerations :
-
Solvent Choice : THF ensures homogeneity of NaH and substrate.
-
Side Reactions : Competitive elimination is suppressed at 0°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (GC) | 97% |
| Characterization | NMR (δ 79.2 ppm, t-Bu C-O) |
Saponification of the Methyl Ester
Objective : Regenerate the free carboxylic acid.
Procedure :
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This compound methyl ester (5 g, 16 mmol) is dissolved in THF/HO (3:1, 80 mL).
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Lithium hydroxide monohydrate (1.7 g, 40 mmol) is added, and the mixture is stirred for 2 h at room temperature.
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The solution is acidified to pH 2 with 1M HCl, extracted with ethyl acetate (3×50 mL), dried (NaSO), and concentrated.
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Recrystallization from hexane/ethyl acetate yields the title compound as a white solid (4.3 g, 90%).
Analytical Highlights :
-
Chiral Integrity : Chiral HPLC confirms >99% enantiomeric excess (Chiralpak AD-H, hexane/iPrOH 90:10).
-
Thermal Stability : Decomposition onset at 185°C (DSC).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90% |
| mp | 112–114°C |
| Characterization | HRMS (m/z: [M+H] calc. 286.1392, found 286.1389) |
Alternative Synthetic Routes
Direct tert-Butylation Using tert-Butyl Trichloroacetimidate
Procedure :
-
L-Serine methyl ester is Alloc-protected as in Section 2.2.
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The β-hydroxyl is treated with tert-butyl trichloroacetimidate (1.2 eq) and catalytic triflic acid (0.1 eq) in DCM at 0°C for 1 h.
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Workup and purification yield the tert-butyl-protected ester (82% yield).
Advantages :
-
Milder Conditions : Avoids strong bases like NaH.
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Faster Reaction : Completes in 1 h vs. 12 h for Williamson method.
Mitsunobu-Based Etherification
Procedure :
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Alloc-protected serine methyl ester (1 eq) is reacted with tert-butanol (1.5 eq), triphenylphosphine (1.2 eq), and diisopropyl azodicarboxylate (DIAD, 1.2 eq) in THF.
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After 6 h at room temperature, the product is isolated (75% yield).
Limitations :
-
Cost : Triphenylphosphine and DIAD increase reagent costs.
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Byproducts : Triphenylphosphine oxide complicates purification.
Industrial-Scale Considerations
Process Intensification
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18 | 9 |
| Solvent Intensity | 120 L/kg | 60 L/kg |
| Energy Consumption | 850 kWh/kg | 400 kWh/kg |
Analytical Characterization Summary
| Technique | Key Observations |
|---|---|
| NMR | δ 5.9 (m, 1H, Alloc CH), δ 1.2 (s, 9H, t-Bu) |
| IR | 1715 cm (C=O, Alloc), 1150 cm (C-O-C) |
| X-ray Diffraction | Confirms (S)-configuration (CCDC Deposition) |
Chemical Reactions Analysis
Allyloxycarbonyl (Alloc) Deprotection
The Alloc group is selectively cleaved under palladium-catalyzed conditions, enabling orthogonal deprotection in peptide synthesis:
-
Reagents : Pd(PPh₃)₄ (0.1 eq.) with morpholine (20 eq.) as a scavenger .
-
Conditions : Room temperature, 2–4 hours in THF or DCM.
-
Yield : >90% in model reactions (e.g., conversion to free amine intermediates) .
| Reaction Step | Conditions | Outcome | Source |
|---|---|---|---|
| Alloc removal | Pd(PPh₃)₄, morpholine, THF | Free α-amino group regeneration |
tert-Butoxy (Boc) Stability
The tert-butoxy group exhibits stability under basic and mildly acidic conditions but cleaves under strong acids:
-
TFA-mediated cleavage : Complete deprotection in 2 hours with 95% TFA in DCM .
-
Base resistance : Stable in pH 7–12 aqueous solutions (validated via HPLC) .
Esterification and Amide Coupling
The carboxylic acid participates in standard activation protocols:
-
EDCI/HOBt-mediated coupling : Forms amides or esters with primary amines/alcohols (yields 75–92%) .
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Mixed anhydride method : Reacts with isobutyl chloroformate to generate active intermediates for peptide elongation.
Example Synthesis of Amide Derivatives :
-
Addition of cyclopropanesulfonamide and DBU.
| Substrate | Coupling Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Cyclopropanesulfonamide | EDCI/HOBt | N-acylated sulfonamide | 69% |
Decarboxylation
Controlled thermal decarboxylation occurs at 120–140°C in polar aprotic solvents (e.g., DMF):
-
Byproduct : CO₂ evolution monitored by IR spectroscopy.
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Application : Synthesis of β-amino alcohols via subsequent reduction.
Nucleophilic Attack at the Carbonyl
The Alloc carbonyl undergoes nucleophilic substitution:
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Ammonolysis : Reacts with NH₃ in MeOH to form urea derivatives (45–60% yield) .
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Grignard Reagents : Limited reactivity due to steric hindrance from the tert-butoxy group .
Photochemical Reactivity
UV irradiation (254 nm) induces isomerization of the allyl group:
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Outcome : Cis-trans isomerization observed via NMR.
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Application : Photo-triggered drug release systems under investigation.
Stability Under Environmental Conditions
| Condition | Stability Profile | Source |
|---|---|---|
| Aqueous (pH 2–6) | Stable for >48 hours (no hydrolysis) | |
| Aqueous (pH >10) | Partial e |
Scientific Research Applications
Medicinal Chemistry Applications
-
Peptide Synthesis :
- The compound serves as a key intermediate in the synthesis of peptidomimetics, which are designed to mimic the structure and function of peptides while enhancing stability and bioavailability. Its allyloxycarbonyl group is particularly useful for protecting amino groups during peptide synthesis, allowing for selective reactions without compromising the integrity of other functional groups .
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Caspase Inhibitors :
- Research indicates that derivatives of (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid have been evaluated for their ability to inhibit caspases, which are crucial in apoptosis (programmed cell death). This application is significant for developing therapies for diseases where apoptosis regulation is disrupted, such as cancer .
-
Drug Development :
- The compound's structural features enable it to be incorporated into larger drug molecules. Its ability to form stable interactions with biological targets makes it a candidate for further exploration in pharmacological studies aimed at treating various conditions, including neurodegenerative diseases and inflammatory disorders .
Case Study 1: Synthesis of Peptidomimetics
In a study focused on synthesizing novel peptidomimetics, Boc-Dap(Alloc)-OH was utilized as a starting material. The synthesis involved several steps where the compound was coupled with various amino acids using standard peptide coupling techniques. The resulting products displayed enhanced stability compared to traditional peptides, indicating potential for therapeutic applications .
Case Study 2: Evaluation as a Caspase Inhibitor
A series of experiments were conducted to evaluate the efficacy of this compound derivatives as caspase inhibitors. The compounds were tested in vitro against various caspase enzymes, showing promising results in reducing apoptotic cell death in cancer cell lines. This suggests that these compounds could be further developed into therapeutic agents targeting apoptotic pathways .
Mechanism of Action
The mechanism of action of (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modifying the activity of target proteins. This interaction can affect various biochemical pathways, leading to desired therapeutic or biological effects .
Comparison with Similar Compounds
Positional Isomerism
- (S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 150438-78-1) This positional isomer features the Alloc group on the β-carbon and the Boc group on the α-amino group. The reversed placement of protective groups alters reactivity: the Boc group requires acidic deprotection (e.g., TFA), while Alloc removal is metal-catalyzed. This compound’s molecular weight (245.27 g/mol) is lower than the target compound (321.37 g/mol), suggesting reduced steric hindrance .
- This modification enhances utility in kinase inhibitor design, where aromatic interactions are critical .
Heterocyclic Analogues
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS: 56675-37-7) Replacement of the tert-butoxy group with a thiophene ring introduces sulfur-based electronics, improving metal-binding capacity. This compound is pivotal in synthesizing metalloprotease inhibitors. Its molecular weight (269.34 g/mol) and solubility profile differ significantly from the target compound .
- (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 135630-90-9) The bromoacetamido moiety enables site-specific alkylation in antibody-drug conjugates (ADCs). Unlike the target compound, this derivative is electrophilic, requiring careful handling to avoid nonspecific reactions .
Physicochemical Properties
Biological Activity
(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is a chiral amino acid derivative notable for its potential applications in medicinal chemistry and biochemistry. This compound features an allyloxycarbonyl group and a tert-butoxy group, which contribute to its biological activity. Understanding its biological properties is essential for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 321.37 g/mol. The compound's structure includes a propanoic acid backbone, which is modified by the presence of an allyloxycarbonyl group and a tert-butoxy substituent, enhancing its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃NO₅ |
| Molecular Weight | 321.37 g/mol |
| CAS Number | 127132-38-1 |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or altering protein-protein interactions, thereby influencing various biochemical pathways.
Potential Targets
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes, potentially impacting metabolic pathways.
- Protein Interactions : It may affect protein-protein interactions, which are critical in cellular signaling processes.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Enzyme Activity Modulation : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its utility in drug development for metabolic disorders .
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that derivatives of this amino acid may possess similar activities against pathogens such as Staphylococcus aureus and Escherichia coli .
- Therapeutic Applications : Investigations into the compound's therapeutic potential are ongoing, particularly in the context of cancer biology, where it may influence tumor growth through modulation of key signaling pathways .
Case Study 1: Enzyme Inhibition
A study evaluated the inhibition of a specific enzyme by this compound using surface plasmon resonance (SPR). The results demonstrated a significant decrease in enzyme activity upon treatment with the compound, highlighting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Properties
In vitro tests were conducted to assess the antimicrobial efficacy of related compounds. Results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), making them promising candidates for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid?
- The synthesis involves sequential protection/deprotection strategies. For example:
- Amino protection : Allyloxycarbonyl (Alloc) groups are introduced using reagents like allyl chloroformate under basic conditions (e.g., DIPEA) to protect the α-amino group .
- Carboxylic acid activation : The tert-butoxy group is introduced via esterification or etherification, often employing tert-butyl bromide or Boc-anhydride with catalysts like K₂CO₃ .
- Purification : Column chromatography or preparative TLC is used to isolate intermediates, with LC/MS and NMR (¹H/¹³C) for structural validation .
Q. How is the compound characterized analytically?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For instance, tert-butoxy protons resonate at δ ~1.2–1.4 ppm, while allyloxy groups show peaks at δ ~4.5–5.5 ppm .
- Mass Spectrometry (LC/MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects impurities .
Q. Why are allyloxycarbonyl and tert-butoxy groups chosen as protecting groups?
- Allyloxycarbonyl (Alloc) : Offers orthogonal protection for amines, removable under mild conditions (e.g., Pd⁰-catalyzed deprotection) without affecting acid-labile tert-butoxy groups .
- tert-Butoxy : Provides steric protection for carboxylic acids and stability under basic/neutral conditions, enabling selective deprotection with TFA or HCl .
Q. How are coupling reactions optimized when using this compound in peptide synthesis?
- Activation reagents : DCC/DMAP or HATU are used to activate the carboxylic acid for amide bond formation. For example, DCC-mediated coupling achieves >90% yields in anhydrous CH₂Cl₂ .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates while minimizing side reactions .
Advanced Research Questions
Q. What are the stability profiles of the compound under acidic/basic conditions?
- Acid sensitivity : The tert-butoxy group is stable under weakly acidic conditions (pH >3) but cleaved by strong acids (e.g., TFA). Allyloxycarbonyl groups remain intact unless exposed to Pd⁰ catalysts .
- Base sensitivity : Prolonged exposure to NaOH or LiOH (e.g., during ester hydrolysis) may hydrolyze the tert-butoxy ester, requiring controlled reaction times .
Q. How is the compound utilized in peptidomimetic drug design?
- Conformational rigidity : The tert-butoxy group restricts rotation around the C–O bond, stabilizing β-turn structures in peptides. This is critical for mimicking bioactive conformations in ilamycin derivatives .
- Modularity : The allyloxycarbonyl group allows post-synthetic modifications (e.g., "click chemistry") for introducing fluorophores or targeting moieties .
Q. What mechanistic insights exist for its role in ester hydrolysis?
- pH-dependent pathways : Under basic conditions (pH >10), hydroxide ions attack the carbonyl carbon of the tert-butoxy ester, forming a tetrahedral intermediate. Steric hindrance from the tert-butyl group slows hydrolysis compared to methyl esters .
- Enzymatic cleavage : Lipases (e.g., Candida antarctica) selectively hydrolyze less hindered esters, leaving tert-butoxy groups intact—useful for regioselective modifications .
Q. How are byproducts analyzed during scale-up synthesis?
- LC/MS monitoring : Detects dimerization (e.g., anhydride formation) or oxidation byproducts (e.g., allyl alcohol derivatives) .
- Troubleshooting : Low yields in coupling steps may result from moisture sensitivity; rigorous drying of solvents and reagents (e.g., molecular sieves) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
